molecular formula C14H19N3O B2770692 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile CAS No. 1147339-47-6

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile

Cat. No.: B2770692
CAS No.: 1147339-47-6
M. Wt: 245.326
InChI Key: MCIDQELOPXYDOO-UHFFFAOYSA-N
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Description

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 1-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-((4-(2-oxoethyl)piperazin-1-yl)methyl)benzonitrile.

    Reduction: Formation of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzylamine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A Good’s buffer substance with similar structural features.

    1-(2-Hydroxyethyl)piperazine: A simpler analog used in various chemical syntheses.

Uniqueness

4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is unique due to the presence of both the benzonitrile and hydroxyethyl-piperazine moieties, which confer distinct chemical and biological properties

Biological Activity

The compound 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzonitrile is a piperazine derivative that has gained attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N4\text{C}_{15}\text{H}_{20}\text{N}_4

Target of Action

The primary target for this compound is the Hepatitis C Virus (HCV) E1 protein . By interacting with this protein, the compound inhibits the virus's ability to enter host cells, thereby preventing infection and replication.

Mode of Action

The compound disrupts the biochemical pathways involved in HCV entry into host cells. This inhibition significantly reduces viral load and impacts the overall progression of HCV infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability. Studies have shown that it possesses properties suitable for oral administration, making it a promising candidate for antiviral therapy.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against HCV. The compound has been shown to lower HCV infection rates by inhibiting viral entry into cells.

Table 1: Antiviral Activity Data

CompoundTarget VirusIC50 (µM)Mechanism
This compoundHCV<10Inhibits entry

Anticancer Activity

In addition to its antiviral properties, this compound has been explored for its potential anticancer effects. It may inhibit certain cancer cell lines through mechanisms similar to those observed in its antiviral activity, although specific studies are still ongoing to elucidate these pathways .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

  • Antiviral Studies : A study indicated that derivatives of this compound exhibited higher anti-HCV activity at low nanomolar concentrations. The high potency was primarily attributed to their inhibitory effect on the virus entry stage .
  • Pharmacokinetic Studies : Compounds derived from this scaffold demonstrated favorable pharmacokinetic properties, including good oral bioavailability and prolonged plasma half-life in animal models .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds suggests that modifications to the piperazine moiety can enhance biological activity while maintaining safety profiles .

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-11-13-1-3-14(4-2-13)12-17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIDQELOPXYDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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